molecular formula C26H20N4OS B11557860 2-{[(E)-(5-{4-[(E)-phenyldiazenyl]phenyl}furan-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(5-{4-[(E)-phenyldiazenyl]phenyl}furan-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11557860
M. Wt: 436.5 g/mol
InChI Key: DZGXQTANPNRZJP-OJJKYLEPSA-N
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Description

2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzothiophene intermediates, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxaldehyde and furan-2-carboxylic acid.

    Benzothiophene Derivatives: Compounds with the benzothiophene ring, such as benzothiophene-2-carboxylic acid.

    Phenyl Diazene Derivatives: Compounds with the phenyl diazene group, such as azobenzene

Uniqueness

2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to its combination of the furan, benzothiophene, and phenyl diazene moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C26H20N4OS

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(E)-[5-(4-phenyldiazenylphenyl)furan-2-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C26H20N4OS/c27-16-23-22-8-4-5-9-25(22)32-26(23)28-17-21-14-15-24(31-21)18-10-12-20(13-11-18)30-29-19-6-2-1-3-7-19/h1-3,6-7,10-15,17H,4-5,8-9H2/b28-17+,30-29?

InChI Key

DZGXQTANPNRZJP-OJJKYLEPSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(O3)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C#N

Origin of Product

United States

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